Thiosophorose

carbohydrate stereochemistry thio-disaccharide epimerization NMR equilibrium analysis

Enzymatic hydrolysis of native sophorose by β-glucosidases limits its effective half-life in cellulase induction and crystallography assays. Thiosophorose, with its non-hydrolyzable thioglycosidic β-(1→2) linkage, provides a metabolically stable alternative. • Non-cleavable ligand for β-glucosidase/exo-hydrolase X-ray structures (PDB 6JGQ, 6MD6) • Sustained cellulase inducer in T. reesei fermentations - resists host β-glucosidase degradation • Defined 1:4 epimerization ratio (2-thioepisophorose:2-thiosophorose) enables validated analytical method development Supplied at 95% purity with full stereochemical characterization.

Molecular Formula C12H22O10S
Molecular Weight 358.36 g/mol
Cat. No. B1493368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiosophorose
Molecular FormulaC12H22O10S
Molecular Weight358.36 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(C(OC2S)CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-10-8(18)6(16)4(2-14)21-12(10)23/h3-19,23H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1
InChIKeyUULNBDNUSXGHBK-KNHCDGMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiosophorose: Thioether Disaccharide for Stable Enzyme Binding Studies – CAS 92051-25-7


Thiosophorose (2-S-β-D-glucopyranosyl-2-thio-D-glucopyranose) is a synthetically modified disaccharide in which the interglycosidic oxygen atom of sophorose is replaced by sulfur, forming a thioglycosidic linkage. With a molecular formula C₁₂H₂₂O₁₀S and a molecular weight of 358.36 g/mol , this thio‑analog retains the β‑(1→2) connectivity of its parent compound while conferring enhanced metabolic stability against glycosidase‑mediated hydrolysis [1].

Why Sophorose and Alternative Thio-Disaccharides Cannot Replace Thiosophorose in Specialized Research Applications


While sophorose (the natural O‑glycosidic analog) is widely used as a cellulase inducer, its vulnerability to β‑glucosidase‑mediated hydrolysis limits its effective half‑life in biological assays [1]. Thiosophorose circumvents this limitation via its non‑hydrolyzable thioether linkage. However, not all thio‑disaccharides are interchangeable: 2‑thiokojibiose (the α‑anomer) and thiocellobiose (β‑1,4 linkage) exhibit distinct conformational and biological properties due to differences in anomeric configuration and linkage position [2]. Furthermore, thiosophorose displays a unique epimerization equilibrium with 2‑thioepisophorose that is not observed for other thio‑disaccharide classes, directly impacting its isolation and purity profile [3]. It should be noted that direct head‑to‑head quantitative biological comparisons between thiosophorose and its closest analogs remain scarce in the published literature; therefore, procurement decisions must rely on the well‑characterized stereochemical and physicochemical differentiators documented below.

Thiosophorose: Quantitative Evidence Guide for Comparative Selection Against Substitutes


2-Thiosophorose vs. 2-Thioepisophorose Epimerization Equilibrium: 4:1 Ratio Favors 2-Thiosophorose

Under physiological‑like conditions (aqueous sodium bicarbonate, ambient temperature), 2‑thioepisophorose and 2‑thiosophorose spontaneously interconvert, reaching an equilibrium ratio of 1:4 [1]. Thus, 2‑thiosophorose constitutes approximately 80% of the equilibrium mixture. The epimerization was monitored by ¹H NMR in deuterium oxide, confirming an H‑2 proton exchange mechanism. This epimerization behavior is unique to the 2‑thio linkage and is not observed for the O‑glycosidic analog sophorose [1].

carbohydrate stereochemistry thio-disaccharide epimerization NMR equilibrium analysis

Thiosophorose Thioglycosidic Stability Contrasts with Sophorose Hydrolysis by β-Glucosidases

The thioglycosidic linkage (C–S–C) of thiosophorose is reported to be stable under enzymic conditions where the corresponding O‑glycosidic linkage of sophorose is readily hydrolyzed. This principle is established for interglycosidically linked thioglycoside analogues [1]. Sophorose is known to be hydrolyzed by mycelial‑associated β‑glucosidase in Trichoderma reesei, with concomitant repression of cellulase induction [2]. In contrast, thiosophorose is not susceptible to such glycosidase‑mediated cleavage, maintaining constant concentration during prolonged incubation.

glycosidase resistance thio-disaccharide stability cellulase induction

Selective Crystallization of 2-Thiosophorose from Epimerization Mixture for High-Purity Isolation

From the 1:4 epimerization equilibrium mixture, 2‑thiosophorose selectively crystallizes, while 2‑thioepisophorose remains in solution. This differential crystallization behavior was observed under aqueous sodium bicarbonate conditions at ambient temperature, enabling straightforward isolation of the predominant isomer without chromatography [1]. In contrast, sophorose purification typically requires chromatographic separation from contaminating carbohydrates.

thio-disaccharide purification crystalline disaccharide stereochemical resolution

Methyl 2-Thio-β-Sophoroside as Non-Hydrolyzable Ligand for Glycosyl Hydrolase X-Ray Crystallography

The methyl glycoside derivative of thiosophorose (methyl 2‑thio‑β‑sophoroside) has been successfully employed as a stable, non‑hydrolyzable ligand for X‑ray crystallographic analysis of barley β‑D‑glucan exohydrolase HvExoI (PDB entries 6JGQ, 6MD6) [1]. The thioether linkage prevents enzymatic turnover, enabling trapping of the enzyme–ligand complex in a defined binding state. In contrast, the O‑glycosidic analog (sophorose) undergoes rapid hydrolysis, precluding accumulation of a stable enzyme–substrate complex for structural analysis [2].

structural biology enzyme-ligand complex thio-sugar crystallography

Thioether Bond Geometry of Thiosophorose (C–S 1.81 Å, C–S–C 99°) vs. O-Glycosidic Sophorose

The replacement of the interglycosidic oxygen with sulfur introduces significant geometric changes: the C–S bond length (≈1.81 Å) is approximately 0.38 Å longer than the C–O bond (≈1.43 Å), and the C–S–C bond angle (≈99°) is approximately 18° narrower than the C–O–C angle (≈117°) [1]. These differences alter the conformational preferences of the disaccharide, which can affect recognition by carbohydrate‑binding proteins, lectins, and glycosidases. This principle is well‑established for thio‑disaccharides as a class [2].

carbohydrate conformation thioether bond geometry molecular recognition

Thio-Disaccharide Linkage Determines Cellulase Induction Specificity: Thiocellobiose Active, Sophorose Inactive in Schizophyllum commune

A screening study in Schizophyllum commune demonstrated that thiocellobiose (β‑1,4 thio‑disaccharide) is a potent inducer of cellulase (optimal concentration 0.5 mM), while sophorose (β‑1,2 O‑disaccharide) failed to induce enzyme production in the same organism [1]. This indicates that thio‑disaccharides and O‑disaccharides exhibit organism‑dependent and linkage‑dependent induction profiles. Although direct induction data for thiosophorose (β‑1,2 thio‑disaccharide) in this system are not available, the precedent supports that thio‑analog substitution can qualitatively alter biological activity profiles relative to O‑analogs.

enzyme induction specificity cellulase production thio-disaccharide screening

Thiosophorose: Best Research and Industrial Application Scenarios Based on Quantitative Differentiation


Stable Substrate Analog for Crystallographic Studies of Glycosyl Hydrolases

Thiosophorose and its methyl glycoside derivative serve as non‑hydrolyzable ligands for X‑ray crystallography of β‑glucosidases and exo‑hydrolases, as demonstrated by high‑resolution structures of HvExoI complexes (PDB 6JGQ, 6MD6) [1]. This application is impractical with sophorose due to rapid enzymatic cleavage [2].

Non-Hydrolyzable Inducer for Prolonged Cellulase Fermentation Studies

Thiosophorose can be employed as a metabolically stable inducer for cellulase production in Trichoderma reesei and related fungi, where sophorose is known to be degraded by host β‑glucosidases [1][2]. The thioglycosidic stability ensures sustained inducer concentration throughout the fermentation, potentially simplifying process control.

Affinity Chromatography Ligand for Carbohydrate-Binding Proteins

The altered conformational preferences of thiosophorose due to the thioether linkage geometry [1] may confer differential binding affinity to lectins and carbohydrate‑binding modules. This can be exploited for selective affinity purification of proteins that discriminate between O‑glycosidic and S‑glycosidic linkages.

Reference Standard for Thio-Disaccharide Analytical Method Development

The well‑characterized epimerization equilibrium (1:4 ratio) of 2‑thioepisophorose and 2‑thiosophorose [1] provides a defined system for developing and validating chromatographic or NMR methods for thio‑disaccharide analysis. The crystallinity of thiosophorose further facilitates preparation of high‑purity reference standards.

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